molecular formula C23H20N6O4S2 B2889167 4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide CAS No. 887211-19-0

4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B2889167
CAS No.: 887211-19-0
M. Wt: 508.57
InChI Key: WRKKUSZQROTAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide is a triazoloquinazoline derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • Position 5: An aminoethyl (–NH–CH₂–CH₂–) linker connecting to a benzenesulfonamide (–SO₂NH₂–C₆H₄) moiety, contributing to solubility and hydrogen-bonding capacity.

This compound’s design leverages sulfonamide groups for improved hydrophilicity and bioactivity, making it relevant for therapeutic applications such as enzyme inhibition (e.g., carbonic anhydrase) or kinase targeting .

Properties

IUPAC Name

4-[2-[[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O4S2/c24-35(32,33)18-12-10-16(11-13-18)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)34(30,31)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,26)(H2,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKKUSZQROTAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazoloquinazoline structure. One common approach is the Huisgen cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne in the presence of a copper(I) catalyst. Subsequent steps may include sulfonation reactions to introduce the phenylsulfonyl groups and amine coupling reactions to attach the ethylbenzenesulfonamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve high-throughput parallel synthesis techniques to optimize yields and purity. This could include the use of automated synthesizers and polymer-bound scavengers to streamline the purification process. Large-scale reactions would be conducted under controlled conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are often used.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield sulfonic acids or ketones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a selective serotonin receptor antagonist.

  • Medicine: : Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as serotonin receptors. By interacting with these receptors, it can modulate various biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazoloquinazoline Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Sulfonamide Group
Target Compound Phenylsulfonyl 2-(Benzenesulfonamido)ethyl None Yes
7-Chloro-N-(4-isopropylphenyl)-3-(PhSO₂)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenyl Chlorine No
N-(4-Ethoxyphenyl)-3-(PhSO₂)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Ethoxyphenyl None No
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one Phenoxy (–OPh) Oxo (–O) None No

Key Observations :

Sulfonamide vs. Alkyl/Aryl Groups: The target compound’s benzenesulfonamide at Position 5 distinguishes it from analogs with non-polar substituents (e.g., 4-isopropylphenyl or 4-ethoxyphenyl ), likely enhancing aqueous solubility and target affinity.

Halogenation : The chlorine atom in the compound may increase metabolic stability or alter electronic properties compared to the unsubstituted target compound.

Key Observations :

Cycloaddition Strategies : and compounds utilize 1,3-dipolar cycloaddition or hydrazine-based cyclocondensation, whereas the target compound’s synthesis may involve similar azide-enamine reactivity .

Functionalization : Post-synthetic modifications (e.g., sulfonylation or alkylation) are critical for introducing the benzenesulfonamide group in the target compound, contrasting with the direct substituent incorporation seen in and .

Biological Activity

The compound 4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide (CAS Number: 887211-19-0) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazoloquinazoline moiety and sulfonamide functionalities. Its molecular formula is C22H24N6O2S2C_{22}H_{24}N_6O_2S_2, with a molecular weight of approximately 508.6 g/mol . The structural formula can be represented as follows:

C6H4SO2 NH C2H4 N(C3H3N5) C7H4SO2\text{C}_6\text{H}_4\text{SO}_2\text{ NH C}_2\text{H}_4\text{ N}(\text{C}_3\text{H}_3\text{N}_5)\text{ C}_7\text{H}_4\text{SO}_2

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects particularly on colorectal cancer cells (e.g., LoVo and HCT-116). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
4-(2-{...})LoVo15.4Apoptosis induction
4-(2-{...})HCT-11612.8Inhibition of cell cycle progression

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Notably, it acts as an inhibitor of several key enzymes involved in metabolic pathways related to diabetes and obesity. For instance, it shows dual inhibitory effects on alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Comparison to Standard
Alpha-Amylase250Quercetin: 300 µM
Alpha-Glucosidase180Quercetin: 220 µM

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazoloquinazoline structure is believed to facilitate binding to proteins involved in signal transduction pathways. This interaction leads to alterations in cellular processes such as apoptosis and metabolic regulation.

Case Studies

  • In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential therapeutic application in oncology.
  • Clinical Relevance : A phase I clinical trial is currently underway to assess the safety and efficacy of this compound in patients with advanced solid tumors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.